molecular formula C4H5N3O4S B068430 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- CAS No. 178880-04-1

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

Cat. No. B068430
CAS RN: 178880-04-1
M. Wt: 191.17 g/mol
InChI Key: FTYKACFNSGUTDJ-UHFFFAOYSA-N
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Description

“1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-” is a chemical compound . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The structure of three simple pyrazole-4-carboxylic acids unsubstituted in position 1 (NH derivatives) 1H-pyrazole-4-carboxylic acid (1), 3(5)-methyl-1H-pyrazole-4-carboxylic acid (2) and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (3) are discussed based on crystallographic results (two new structures) and solid-state NMR (CPMAS) .


Chemical Reactions Analysis

Compounds 1 and 3 present polymorphism and one of the polymorphs of each compound shows solid-state proton transfer (SSPT). Compound 2 presents tautomerism that has been studied by NMR, both in the solid-state and in solution at low temperature .

Scientific Research Applications

Solid-State Chemistry

1H-Pyrazole-4-carboxylic acid: compounds exhibit interesting properties in the solid state, such as polymorphism and solid-state proton transfer (SSPT). These characteristics are significant for the development of new materials with specific crystallographic orientations and properties . The ability to undergo SSPT can be harnessed in designing proton conductors, which are essential components in fuel cells and sensors.

Tautomerism Studies

The tautomerism of pyrazole derivatives, including 3-Sulfamoyl-1H-pyrazole-4-carboxylic acid , has been studied using NMR in both solid-state and solution at low temperatures . Understanding tautomerism is crucial for drug design, as it affects the binding affinity of pharmaceuticals to their targets.

Medicinal Chemistry

Pyrazole derivatives are widely used in medicinal chemistry due to their therapeutic potential. They serve as scaffolds for synthesizing bioactive chemicals, with applications ranging from anti-inflammatory and analgesic to anticancer agents . The sulfamoyl group in 3-Sulfamoyl-1H-pyrazole-4-carboxylic acid could be exploited for diuretic or antihypertensive drugs.

Agrochemistry

In agrochemistry, pyrazole derivatives are utilized for their herbicidal and insecticidal properties. The structural versatility of 1H-Pyrazole-4-carboxylic acid allows for the synthesis of compounds that can target specific pests or weeds, contributing to the development of more efficient and environmentally friendly agrochemicals .

Coordination Chemistry

1H-Pyrazole-4-carboxylic acid: derivatives can act as ligands in coordination chemistry, forming complexes with various metals. These complexes have potential applications in catalysis, magnetic materials, and luminescence . The sulfamoyl group in 3-Sulfamoyl-1H-pyrazole-4-carboxylic acid could introduce additional binding sites or influence the electronic properties of the complexes.

Metal–Organic Frameworks (MOFs)

The carboxylic acid group in 1H-Pyrazole-4-carboxylic acid makes it a suitable candidate for constructing metal–organic frameworks (MOFs). MOFs are crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The introduction of a sulfamoyl group could lead to MOFs with unique functionalities, such as selective adsorption or enhanced stability .

Each of these applications demonstrates the versatility and potential of 3-Sulfamoyl-1H-pyrazole-4-carboxylic acid in various fields of scientific research. The compound’s unique structural features make it a valuable tool for developing new materials and pharmaceuticals. <|\im_end|>

Solid-State Chemistry

1H-Pyrazole-4-carboxylic acid compounds exhibit interesting properties in the solid state, such as polymorphism and solid-state proton transfer (SSPT). These characteristics are significant for the development of new materials with specific crystallographic orientations and properties . The ability to undergo SSPT can be harnessed in designing proton conductors, which are essential components in fuel cells and sensors.

Coordination Chemistry

1H-Pyrazole-4-carboxylic acid derivatives can act as ligands in coordination chemistry, forming complexes with various metals. These complexes have potential applications in catalysis, magnetic materials, and luminescence . The sulfamoyl group in 3-Sulfamoyl-1H-pyrazole-4-carboxylic acid could introduce additional binding sites or influence the electronic properties of the complexes.

Safety and Hazards

The safety data sheet for 3-Amino-1H-pyrazole-4-carboxylic acid recommends it for laboratory chemicals use and advises against food, drug, pesticide or biocidal product use .

properties

IUPAC Name

5-sulfamoyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4S/c5-12(10,11)3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)(H2,5,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYKACFNSGUTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170603
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

CAS RN

178880-04-1
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178880041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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